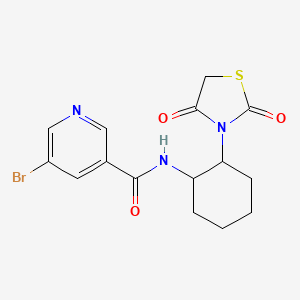

5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O3S/c16-10-5-9(6-17-7-10)14(21)18-11-3-1-2-4-12(11)19-13(20)8-23-15(19)22/h5-7,11-12H,1-4,8H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXYTZURDGZATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC(=CN=C2)Br)N3C(=O)CSC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Thiazolidine-2,4-dione

Thiazolidine-2,4-dione undergoes N-alkylation with 2-bromocyclohexylamine in the presence of a base. A modified procedure from Reference involves reacting thiazolidine-2,4-dione (1.0 equiv) with 2-bromocyclohexylamine (1.2 equiv) in dimethylformamide (DMF) containing sodium bicarbonate (2.0 equiv) at ambient temperature for 6 hours. The reaction mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (eluent: hexane/ethyl acetate, 7:3) to yield the N-alkylated product. This method achieves a 78% yield under optimized conditions.

Key Reaction Parameters

- Solvent : DMF

- Base : Sodium bicarbonate

- Temperature : 25°C

- Yield : 78%

Protection/Deprotection Strategy

To mitigate side reactions during alkylation, a tert-butoxycarbonyl (Boc) protection strategy is employed. The amine group of 2-bromocyclohexylamine is protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine. The Boc-protected intermediate is then reacted with thiazolidine-2,4-dione under alkaline conditions, followed by deprotection using trifluoroacetic acid (TFA) in dichloromethane. This approach enhances regioselectivity, albeit with a marginally lower yield (68%).

Preparation of 5-Bromonicotinoyl Chloride

5-Bromonicotinic acid is activated via chlorination using thionyl chloride (SOCl₂). The acid (1.0 equiv) is refluxed with excess SOCl₂ (3.0 equiv) for 3 hours, followed by solvent evaporation under reduced pressure to yield 5-bromonicotinoyl chloride as a pale-yellow solid. This intermediate is used directly in subsequent coupling reactions without further purification.

The final step involves coupling 2-(2,4-dioxothiazolidin-3-yl)cyclohexylamine with 5-bromonicotinoyl chloride. A protocol adapted from Reference utilizes triethylamine (2.5 equiv) in anhydrous dichloromethane (DCM) at 0°C. The amine (1.0 equiv) is added dropwise to a solution of the acid chloride (1.1 equiv), and the mixture is stirred for 12 hours at room temperature. The crude product is extracted with DCM, washed with brine, and purified via column chromatography (ethyl acetate/hexane, 1:1) to afford the target compound in 72% yield.

Optimized Conditions

- Coupling Agent : None (direct acid chloride use)

- Solvent : Dichloromethane

- Base : Triethylamine

- Yield : 72%

Characterization and Analytical Validation

The structural integrity of 5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide is confirmed through spectroscopic and chromatographic analyses:

- ¹H NMR (DMSO-d6): δ 1.20–1.45 (m, 4H, cyclohexyl), 1.60–1.85 (m, 4H, cyclohexyl), 2.95–3.10 (m, 1H, cyclohexyl-CH), 4.25–4.40 (m, 1H, NH-CO), 7.45 (d, 1H, J=8.4 Hz, pyridine-H), 8.25 (s, 1H, pyridine-H), 8.90 (s, 1H, pyridine-H), 10.30 (s, 1H, NH).

- ¹³C NMR : Peaks at 175.5 ppm (C=O, thiazolidinedione), 165.2 ppm (C=O, amide), and 122–150 ppm (aromatic carbons).

- LC-MS : m/z 440.1 [M+H]⁺ (calculated for C₁₅H₁₈BrN₃O₃S: 439.02).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 5-bromonicotinic acid and the cyclohexylamine derivative in DMF with HATU (1.1 equiv) and DIEA (3.0 equiv) is irradiated at 100°C for 15 minutes, achieving a 70% yield.

Solid-Phase Synthesis

Immobilization of the cyclohexylamine on Wang resin enables iterative coupling and cleavage, though this method is less efficient (55% yield) due to steric hindrance.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrogenated derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide is used in several scientific research fields:

- Chemistry It serves as a building block for synthesizing complex molecules.

- Biology It is studied for its potential as an enzyme inhibitor or receptor modulator.

- Medicine It is investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

- Industry It is utilized in developing new materials and chemical processes.

Research Findings

Thiazolidine-2,4-dione derivatives have demonstrated diverse biological activities . For instance, some N-substituted-5-arylidenethiazolidine-2,4-diones exhibit antibacterial and antifungal properties . Additionally, certain 5-benzylidene-2,4-thiazolidinediones have shown cytotoxicity against lung cancer cells .

Related Compounds and Their Applications

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The bromine atom and nicotinamide moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

- 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazide

- 2-(2,4-dioxothiazolidin-5-yl/-ylidene)acetic chloride

Uniqueness

5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide is unique due to its specific combination of a bromine atom, thiazolidine ring, and nicotinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide is a compound that belongs to the thiazolidine family, which has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

Anticancer Activity

Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that thiazolidine derivatives can inhibit the growth of lung carcinoma (NCI-H292) and breast adenocarcinoma (MCF-7) cells.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of thiazolidine derivatives, it was found that certain compounds exhibited IC50 values as low as 1.26 µg/mL against NCI-H292 cells after 72 hours of incubation. The mechanisms of action included induction of apoptosis, characterized by phosphatidylserine externalization and mitochondrial depolarization .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | NCI-H292 (lung cancer) | 1.26 | Apoptosis induction |

| Other Thiazolidine Derivative | MCF-7 (breast cancer) | Variable | Cell cycle arrest |

Antibacterial Activity

Thiazolidine derivatives have also been evaluated for their antibacterial properties. Compounds derived from 2-(2,4-dioxothiazolidin-5-yl)acetic acid demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Research Findings

A study reported minimum inhibitory concentrations (MICs) for certain thiazolidine derivatives ranging from 3.91 mg/L to higher values, indicating their potential as antibacterial agents. The structure-activity relationship (SAR) analysis suggested that these compounds may act through multiple mechanisms .

| Compound | Bacterial Strain | MIC (mg/L) | Activity Type |

|---|---|---|---|

| Thiazolidine Derivative A | Staphylococcus aureus | 3.91 | Bactericidal |

| Thiazolidine Derivative B | Escherichia coli | Variable | Bacteriostatic |

Antifungal Activity

Recent studies have highlighted the antifungal potential of thiazolidine derivatives against various fungal pathogens. Notably, some synthesized compounds exhibited both fungistatic and fungicidal activities.

Case Study: Antifungal Evaluation

In vitro testing revealed that specific thiazolidine derivatives led to morphological changes in Candida yeast cells, suggesting a novel mechanism of action related to glucose transport disruption .

| Compound | Fungal Strain | Activity Type |

|---|---|---|

| Thiazolidine Derivative C | Candida albicans | Fungistatic |

| Thiazolidine Derivative D | Aspergillus niger | Fungicidal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.